molecular formula C9H14N2O4 B1423354 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1340179-73-8

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

Cat. No.: B1423354
CAS No.: 1340179-73-8
M. Wt: 214.22 g/mol
InChI Key: WXLALZPGRICSGJ-UHFFFAOYSA-N
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Description

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula C9H14N2O4 and a molecular weight of 214.22 g/mol It is characterized by the presence of an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable hydrazide with an ester to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other oxadiazole-containing compounds, such as:

  • 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
  • 3-[3-(1-Propoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
  • 3-[3-(1-Butoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

These compounds share the oxadiazole ring but differ in the nature of the substituents attached to the ring. The uniqueness of this compound lies in its specific ethoxyethyl group, which can influence its chemical reactivity and interactions with biological targets .

Properties

IUPAC Name

3-[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-14-6(2)9-10-7(15-11-9)4-5-8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLALZPGRICSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 2
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 3
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 4
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Reactant of Route 6
3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid

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